Cas no 1805869-00-4 (7-Formyl-5-trifluoromethoxy-1H-benzimidazole)

7-Formyl-5-trifluoromethoxy-1H-benzimidazole Chemical and Physical Properties
Names and Identifiers
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- 7-Formyl-5-trifluoromethoxy-1H-benzimidazole
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- Inchi: 1S/C9H5F3N2O2/c10-9(11,12)16-6-1-5(3-15)8-7(2-6)13-4-14-8/h1-4H,(H,13,14)
- InChI Key: UJGYEKGMFAPEAG-UHFFFAOYSA-N
- SMILES: FC(OC1C=C(C=O)C2=C(C=1)NC=N2)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 272
- XLogP3: 2.1
- Topological Polar Surface Area: 55
7-Formyl-5-trifluoromethoxy-1H-benzimidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A061003934-250mg |
7-Formyl-5-trifluoromethoxy-1H-benzimidazole |
1805869-00-4 | 98% | 250mg |
$865.84 | 2022-04-01 | |
Alichem | A061003934-1g |
7-Formyl-5-trifluoromethoxy-1H-benzimidazole |
1805869-00-4 | 98% | 1g |
$2,165.94 | 2022-04-01 | |
Alichem | A061003934-500mg |
7-Formyl-5-trifluoromethoxy-1H-benzimidazole |
1805869-00-4 | 98% | 500mg |
$1,164.64 | 2022-04-01 |
7-Formyl-5-trifluoromethoxy-1H-benzimidazole Related Literature
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Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
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Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
Additional information on 7-Formyl-5-trifluoromethoxy-1H-benzimidazole
Comprehensive Overview of 7-Formyl-5-trifluoromethoxy-1H-benzimidazole (CAS No. 1805869-00-4)
7-Formyl-5-trifluoromethoxy-1H-benzimidazole (CAS No. 1805869-00-4) is a high-value benzimidazole derivative widely recognized for its versatile applications in pharmaceutical and agrochemical research. This compound features a unique formyl group at the 7-position and a trifluoromethoxy group at the 5-position, enhancing its reactivity and utility in synthetic chemistry. Its molecular structure, C9H5F3N2O2, offers exceptional potential for designing novel bioactive molecules, aligning with current trends in drug discovery and precision agriculture.
In recent years, the demand for fluorinated benzimidazoles like 7-Formyl-5-trifluoromethoxy-1H-benzimidazole has surged due to their enhanced metabolic stability and bioavailability. Researchers frequently explore this compound for kinase inhibition and antimicrobial agent development, addressing global challenges such as antibiotic resistance. Its trifluoromethoxy moiety is particularly noteworthy, as fluorinated groups are pivotal in modern medicinal chemistry for improving drug-target interactions.
The synthesis of 7-Formyl-5-trifluoromethoxy-1H-benzimidazole typically involves multi-step organic reactions, including Vilsmeier-Haack formylation and nucleophilic substitution. These methods are optimized for high yield and purity, catering to industrial-scale production. Analytical techniques such as HPLC, NMR, and mass spectrometry ensure rigorous quality control, meeting the stringent standards of pharmaceutical intermediates.
From an SEO perspective, this compound attracts queries like "benzimidazole derivatives for drug development", "trifluoromethoxy group applications", and "CAS 1805869-00-4 suppliers". Its relevance to green chemistry initiatives also aligns with searches for sustainable synthetic routes. Laboratories and manufacturers prioritize 7-Formyl-5-trifluoromethoxy-1H-benzimidazole for its role in high-throughput screening and fragment-based drug design.
Beyond pharmaceuticals, 7-Formyl-5-trifluoromethoxy-1H-benzimidazole is investigated for crop protection formulations, leveraging its heterocyclic scaffold to combat plant pathogens. This dual applicability underscores its importance in life sciences innovation. As the industry shifts toward AI-driven molecular modeling, compounds like this serve as critical building blocks for virtual screening libraries.
In summary, 7-Formyl-5-trifluoromethoxy-1H-benzimidazole (CAS No. 1805869-00-4) exemplifies the intersection of structural complexity and functional diversity. Its adoption across R&D sectors highlights its potential to address unmet needs in human health and agricultural productivity, making it a focal point for future scientific breakthroughs.
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